The crystal structure of 2-(4-morpholinyl)-N-(1-phenylethyl)acetamide has been determined using X-ray diffraction analysis []. The morpholine ring generally adopts a chair conformation, and the planar aromatic rings exhibit specific orientations relative to each other. Intramolecular hydrogen bonding and intermolecular interactions, such as C—H⋯O hydrogen bonding and C—H⋯π interactions, influence the crystal packing and overall molecular conformation [].
The primary application of 2-(4-morpholinyl)-N-(1-phenylethyl)acetamide reported in the reviewed literature is its use as a structural scaffold in the development of positive inotropic agents [, ]. Positive inotropic agents enhance the force of contraction of the heart muscle, making them potentially useful in the treatment of heart failure and other cardiovascular conditions.
For example, researchers have synthesized a series of 2-(4-morpholinyl)-N-(1-phenylethyl)acetamide derivatives and evaluated their positive inotropic activity using isolated rabbit heart preparations []. These studies revealed that certain derivatives exhibited increased stroke volume compared to the standard drug milrinone, indicating their potential as positive inotropic agents [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9